
Arsenic acid (H3AsO4), magnesium salt, manganese-doped
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic acid (H3AsO4), magnesium salt, manganese-doped is a specialized compound that combines arsenic acid with magnesium and manganese. This compound is known for its unique chemical properties and potential applications in various scientific fields. The doping with manganese enhances certain characteristics, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsenic acid (H3AsO4), magnesium salt, manganese-doped typically involves the reaction of arsenic acid with magnesium salts in the presence of manganese compounds. The reaction conditions often include controlled temperatures and pH levels to ensure the proper incorporation of manganese into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments. The process includes the careful handling of arsenic compounds due to their toxicity. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity and composition.
Analyse Des Réactions Chimiques
Types of Reactions
Arsenic acid (H3AsO4), magnesium salt, manganese-doped can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce arsenates, while reduction can yield arsenites or elemental arsenic.
Applications De Recherche Scientifique
Arsenic acid (H3AsO4), magnesium salt, manganese-doped has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases where arsenic compounds have shown efficacy.
Industry: Utilized in the manufacturing of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of arsenic acid (H3AsO4), magnesium salt, manganese-doped involves its interaction with molecular targets such as enzymes and cellular components. The manganese doping can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited. These interactions can result in various biological effects, depending on the context and concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic acid (H3AsO4): The parent compound without magnesium and manganese doping.
Magnesium arsenate (Mg3(AsO4)2): A related compound where magnesium is combined with arsenate.
Manganese arsenate (Mn3(AsO4)2): A similar compound with manganese and arsenate.
Uniqueness
Arsenic acid (H3AsO4), magnesium salt, manganese-doped is unique due to the combined presence of magnesium and manganese, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
102110-21-4 |
|---|---|
Formule moléculaire |
C8H4ClF2NS |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




